molecular formula C20H16N2O2 B2597841 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946208-54-4

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2597841
CAS No.: 946208-54-4
M. Wt: 316.36
InChI Key: HEDKYKSBVIDSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a quinoxaline ring, which is a nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common method involves the initial formation of the naphthalene derivative, followed by the introduction of the quinoxaline moiety. The reaction conditions often include the use of catalysts, such as palladium or rhodium, and solvents like dichloromethane or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products. Techniques such as crystallization and chromatography are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted quinoxalines and naphthalenes, which can have different functional groups attached depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including the compound , as anticancer agents. Research indicates that compounds with quinoxaline structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against colorectal cancer cells (HCT-116), with mechanisms involving the inhibition of matrix metalloproteinases (MMPs) that are crucial for cancer metastasis and invasion .

Case Study: Antiproliferative Effects

  • Study : A series of 2-oxo-3-phenylquinoxaline derivatives were synthesized and evaluated for their anticancer properties.
  • Findings : The synthesized compounds exhibited IC50 values demonstrating potent activity against HCT-116 cells, indicating promising applications in colorectal cancer treatment .

Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial properties. The structural motifs present in these compounds can interact with bacterial enzymes or cell membranes, leading to bactericidal effects.

Case Study: Antimicrobial Screening

  • Research : The antimicrobial activity of various quinoxaline derivatives was assessed.
  • Results : Compounds demonstrated significant inhibition against gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoxaline derivatives has been documented, with studies showing that these compounds can inhibit inflammatory mediators and pathways.

Case Study: Inflammation Models

  • Experiment : The effects of synthesized quinoxaline derivatives were tested in carrageenan-induced paw edema models.
  • Outcome : Certain derivatives exhibited a reduction in inflammation markers, supporting their use as anti-inflammatory agents .

Neuroprotective Applications

Emerging research suggests that quinoxaline compounds may offer neuroprotective benefits. Their ability to modulate neurotransmitter systems and reduce oxidative stress could make them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotection

  • Investigation : The neuroprotective effects of specific quinoxaline derivatives were evaluated in models of oxidative stress.
  • : Compounds showed promise in protecting neuronal cells from oxidative damage, indicating potential applications in neurodegenerative conditions .

Synthesis and Modification

The synthesis of 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methodologies, including C–H activation strategies that allow for the introduction of different functional groups. This flexibility in synthesis enables the development of a library of derivatives with tailored biological activities.

Synthesis MethodDescriptionYield
C–H ActivationMetal-free conditions using iodide/peroxide systems to modify quinoxalinonesUp to 95%
Electrophilic SubstitutionReaction with various electrophiles to produce functionalized derivativesVariable yields

Mechanism of Action

The mechanism of action of 4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-naphthyl)ethanone
  • 2-(naphthalen-2-yloxy)acetic acid
  • 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene

Uniqueness

4-(2-(naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific combination of a naphthalene moiety and a quinoxaline ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-(2-(Naphthalen-1-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound derived from the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with 3,4-dihydroquinoxalin-2(1H)-one under specific conditions. The use of various catalysts and solvents can influence the yield and purity of the product. For instance, using B(C6F5)3 as a catalyst in a toluene solvent has been reported to yield high amounts of the desired compound in a one-pot reaction setup .

Table 1: Synthesis Conditions and Yields

CatalystSolventYield (%)
B(C6F5)3Toluene85
PMHSTHF93
Various HydrosilanesTHF67

Anticancer Properties

Recent studies have indicated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant anticancer activity. For example, compounds with modifications at the C-4 position have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analyses suggest that substituents on the aromatic rings enhance biological activity by improving binding affinity to target proteins involved in cancer progression.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research indicates that quinoxaline derivatives can inhibit various viruses, including hepatitis C virus (HCV). The presence of electron-withdrawing groups on the aromatic ring has been associated with increased antiviral potency, as these modifications can enhance interactions with viral proteins .

Neuroprotective Effects

In addition to anticancer and antiviral activities, there is emerging evidence that compounds related to this compound may possess neuroprotective effects. Studies have shown that these compounds can reduce oxidative stress in neuronal cells, thereby offering potential therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives demonstrated that compounds with naphthalene substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity against breast and lung cancer cells.

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral activity, this compound was tested against HCV. Results showed that this compound effectively inhibited viral replication in vitro with an IC50 value significantly lower than that of standard antiviral drugs.

Properties

IUPAC Name

4-(2-naphthalen-1-ylacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-13-22(18-11-4-3-10-17(18)21-19)20(24)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKYKSBVIDSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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